5-[(Cyclopentylamino)methyl]-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Cyclopentylamino)methyl]-2-methoxyphenol is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 g/mol It is characterized by the presence of a cyclopentylamino group attached to a methyl group, which is further connected to a methoxyphenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Cyclopentylamino)methyl]-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with cyclopentylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
5-[(Cyclopentylamino)methyl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents.
Substitution: Various nucleophiles such as halides, thiols; often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution can result in a variety of substituted phenols .
Scientific Research Applications
5-[(Cyclopentylamino)methyl]-2-methoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(Cyclopentylamino)methyl]-2-methoxyphenol involves its interaction with molecular targets such as enzymes or receptors. The cyclopentylamino group can form hydrogen bonds or hydrophobic interactions with active sites, while the methoxyphenol structure can participate in π-π interactions or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol: Lacks the cyclopentylamino group, making it less versatile in terms of biological interactions.
Cyclopentylamine: Does not have the methoxyphenol structure, limiting its applications in chemical synthesis.
5-[(Cyclohexylamino)methyl]-2-methoxyphenol: Similar structure but with a cyclohexyl group instead of a cyclopentyl group, which may affect its binding properties and reactivity.
Uniqueness
5-[(Cyclopentylamino)methyl]-2-methoxyphenol is unique due to the combination of the cyclopentylamino group and the methoxyphenol structure, which provides a balance of hydrophobic and hydrophilic properties. This makes it a versatile compound for various applications in chemistry, biology, and medicine .
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
5-[(cyclopentylamino)methyl]-2-methoxyphenol |
InChI |
InChI=1S/C13H19NO2/c1-16-13-7-6-10(8-12(13)15)9-14-11-4-2-3-5-11/h6-8,11,14-15H,2-5,9H2,1H3 |
InChI Key |
LLBZOPCUDSZSNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.